molecular formula C20H23N5O4S B11024798 methyl 5-(2-methylpropyl)-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11024798
M. Wt: 429.5 g/mol
InChI Key: NNTNUKCOEVYJCW-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methylpropyl)-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the benzotriazinyl group and the butanoyl side chain. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methylpropyl)-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity and could be studied for its effects on cellular processes.

    Medicine: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 5-(2-methylpropyl)-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 5-(2-methylpropyl)-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate include other thiazole derivatives and benzotriazinyl compounds. Examples include:

  • Thiazole-4-carboxylates
  • Benzotriazinyl-substituted thiazoles
  • Other thiazole-based amides

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

Methyl 5-(2-methylpropyl)-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : Thiazole ring with a carboxylate functional group.
  • Substituents : Includes a benzotriazine moiety and an alkyl chain (2-methylpropyl).

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring is known for its ability to modulate enzyme activity and influence cellular signaling pathways.

  • Enzyme Inhibition : The presence of the benzotriazine structure suggests potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with nuclear hormone receptors, similar to other thiazole derivatives known to activate PPARγ (peroxisome proliferator-activated receptor gamma), which plays a crucial role in glucose metabolism and lipid homeostasis .

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

  • Case Study : A related thiazole derivative was shown to inhibit cell proliferation in various cancer cell lines by affecting cell cycle regulation and promoting apoptosis .

Antimicrobial Activity

Thiazole derivatives have also been documented for their antimicrobial properties. This compound may exhibit activity against a range of pathogens due to its structural characteristics that facilitate membrane disruption or inhibition of bacterial protein synthesis.

Data Tables

Biological ActivityMechanismReference
AnticancerApoptosis induction
AntimicrobialMembrane disruption

Research Findings

Recent studies have explored the synthesis and biological evaluation of thiazole derivatives, highlighting the following findings:

  • Synthesis : The compound can be synthesized through various chemical reactions involving thiazole and benzotriazine derivatives.
  • Biological Evaluation : In vitro studies demonstrate that the compound exhibits significant activity against selected cancer cell lines, with IC50 values indicating potent effects at micromolar concentrations .

Properties

Molecular Formula

C20H23N5O4S

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N5O4S/c1-12(2)11-15-17(19(28)29-3)22-20(30-15)21-16(26)9-6-10-25-18(27)13-7-4-5-8-14(13)23-24-25/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,21,22,26)

InChI Key

NNTNUKCOEVYJCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)C(=O)OC

Origin of Product

United States

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